Cas no 1701838-26-7 (2-chloro-1-(2,3-dichlorophenyl)ethan-1-ol)

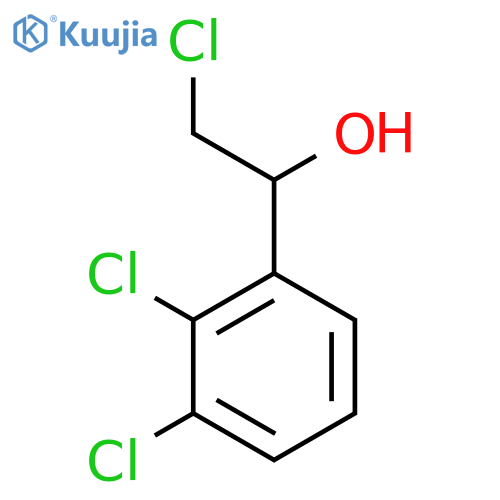

1701838-26-7 structure

商品名:2-chloro-1-(2,3-dichlorophenyl)ethan-1-ol

2-chloro-1-(2,3-dichlorophenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-chloro-1-(2,3-dichlorophenyl)ethan-1-ol

- 1701838-26-7

- EN300-1981328

-

- インチ: 1S/C8H7Cl3O/c9-4-7(12)5-2-1-3-6(10)8(5)11/h1-3,7,12H,4H2

- InChIKey: JATJLMKOCPHTBK-UHFFFAOYSA-N

- ほほえんだ: ClCC(C1C=CC=C(C=1Cl)Cl)O

計算された属性

- せいみつぶんしりょう: 223.956248g/mol

- どういたいしつりょう: 223.956248g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 142

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

2-chloro-1-(2,3-dichlorophenyl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1981328-2.5g |

2-chloro-1-(2,3-dichlorophenyl)ethan-1-ol |

1701838-26-7 | 2.5g |

$1089.0 | 2023-09-16 | ||

| Enamine | EN300-1981328-0.05g |

2-chloro-1-(2,3-dichlorophenyl)ethan-1-ol |

1701838-26-7 | 0.05g |

$468.0 | 2023-09-16 | ||

| Enamine | EN300-1981328-1.0g |

2-chloro-1-(2,3-dichlorophenyl)ethan-1-ol |

1701838-26-7 | 1g |

$1100.0 | 2023-05-31 | ||

| Enamine | EN300-1981328-1g |

2-chloro-1-(2,3-dichlorophenyl)ethan-1-ol |

1701838-26-7 | 1g |

$557.0 | 2023-09-16 | ||

| Enamine | EN300-1981328-10.0g |

2-chloro-1-(2,3-dichlorophenyl)ethan-1-ol |

1701838-26-7 | 10g |

$4729.0 | 2023-05-31 | ||

| Enamine | EN300-1981328-0.25g |

2-chloro-1-(2,3-dichlorophenyl)ethan-1-ol |

1701838-26-7 | 0.25g |

$513.0 | 2023-09-16 | ||

| Enamine | EN300-1981328-5g |

2-chloro-1-(2,3-dichlorophenyl)ethan-1-ol |

1701838-26-7 | 5g |

$1614.0 | 2023-09-16 | ||

| Enamine | EN300-1981328-5.0g |

2-chloro-1-(2,3-dichlorophenyl)ethan-1-ol |

1701838-26-7 | 5g |

$3189.0 | 2023-05-31 | ||

| Enamine | EN300-1981328-0.5g |

2-chloro-1-(2,3-dichlorophenyl)ethan-1-ol |

1701838-26-7 | 0.5g |

$535.0 | 2023-09-16 | ||

| Enamine | EN300-1981328-0.1g |

2-chloro-1-(2,3-dichlorophenyl)ethan-1-ol |

1701838-26-7 | 0.1g |

$490.0 | 2023-09-16 |

2-chloro-1-(2,3-dichlorophenyl)ethan-1-ol 関連文献

-

Chia-Hsin Lee,Bao-Yu Huang,Yu-Cheng Chen,Ching-Piao Liu,Chuen-Ying Liu Analyst, 2011,136, 1481-1487

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Menna Samir,Mohamed Salama,Nageh K. Allam J. Mater. Chem. A, 2016,4, 9375-9380

-

Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939

1701838-26-7 (2-chloro-1-(2,3-dichlorophenyl)ethan-1-ol) 関連製品

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量